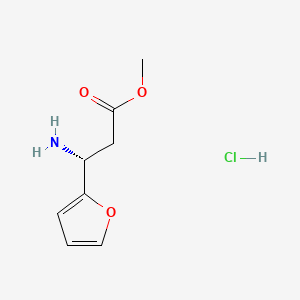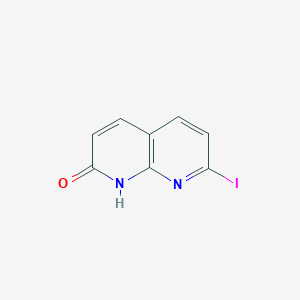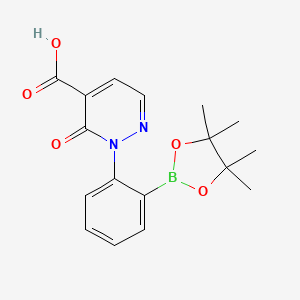
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and reactivity, making it a valuable entity in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)thiazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to ensure higher yields and purity .
Analyse Chemischer Reaktionen
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and thiazolidines .
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone can be compared with other thiazole derivatives such as:
2-(Trifluoromethyl)thiazole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)thiazole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Thiazolidine: A reduced form of thiazole, exhibiting different reactivity and biological activity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and ethanone moiety, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C6H4F3NOS |
|---|---|
Molekulargewicht |
195.16 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C6H4F3NOS/c1-3(11)4-2-12-5(10-4)6(7,8)9/h2H,1H3 |
InChI-Schlüssel |
QHZYPJCBVPYHID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CSC(=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)

![6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)

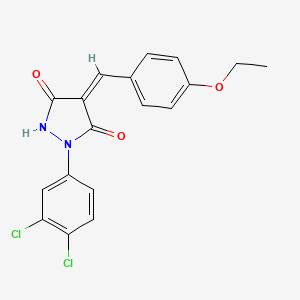
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)


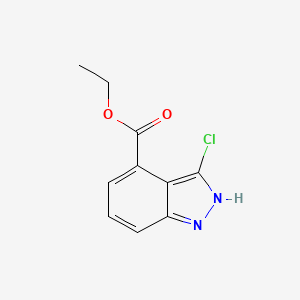
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)
